AZD-7648

DNA-PK inhibition biochemical potency enzyme assay

AZD-7648 delivers sub-nanomolar DNA-PK inhibition (IC₅₀ 0.6 nM) with >49,000-fold selectivity over mTOR—eliminating PI3K pathway crosstalk that confounds NU7441 and CC-115. Achieves SER₁₀ 2.5 radiosensitization at 75 mg/kg p.o.; induces tumor regression with olaparib in ATM-deficient PDX models across breast, lung, ovarian, and H&N cancers. The definitive tool for NHEJ/HRR synthetic lethality research where clean DNA-PK pharmacology is essential. ≥98% purity, batch-specific CoA provided.

Molecular Formula C18H20N8O2
Molecular Weight 380.4 g/mol
CAS No. 2230820-11-6
Cat. No. B605776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-7648
CAS2230820-11-6
SynonymsAZD-7648;  AZD 7648;  AZD7648; 
Molecular FormulaC18H20N8O2
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCOCC5
InChIInChI=1S/C18H20N8O2/c1-11-7-15-20-10-21-25(15)9-13(11)22-17-19-8-14-16(23-17)26(18(27)24(14)2)12-3-5-28-6-4-12/h7-10,12H,3-6H2,1-2H3,(H,19,22,23)
InChIKeyXISVSTPEXYIKJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD-7648 DNA-PK Inhibitor Procurement: Core Specifications and Class Position


AZD-7648 (CAS 2230820-11-6) is a synthetic small-molecule inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a critical mediator of non-homologous end joining (NHEJ) DNA double-strand break repair [1]. Biochemically, AZD-7648 inhibits DNA-PK with an IC₅₀ of 0.6–0.63 nM in enzyme assays, placing it among the most potent DNA-PK inhibitors characterized to date [2]. The compound is orally bioavailable and demonstrates high selectivity across a broad panel of kinases, including other PI3K-related kinases (PIKKs) [1]. AZD-7648 was developed by AstraZeneca and has been extensively characterized preclinically for its ability to sensitize tumors to ionizing radiation, DNA-damaging chemotherapeutics, and PARP inhibitors .

Why AZD-7648 Cannot Be Generically Substituted with Other DNA-PK or DDR Inhibitors


DNA-PK inhibitors vary substantially in their biochemical potency, kinase selectivity profiles, and cellular target engagement. AZD-7648 exhibits sub-nanomolar IC₅₀ against DNA-PK (0.6 nM) [1], representing an approximately 23-fold greater biochemical potency than the widely used tool compound NU7441 (IC₅₀ 14 nM) [2], and at least 5-fold greater than the clinical candidate peposertib (M3814, IC₅₀ <3 nM) [3]. Critically, AZD-7648 demonstrates a distinctive selectivity pattern against PIKK family members: while many DNA-PK inhibitors (including NU7441 and CC-115) exhibit significant mTOR or PI3K off-target activity, AZD-7648 maintains >196-fold selectivity against ATM (IC₅₀ 17.93 μM) and >49,000-fold selectivity against mTOR (>30 μM) in cellular assays [1]. Furthermore, in direct comparative preclinical evaluation, AZD-7648 demonstrated superior radiosensitization activity compared to the PARP inhibitor olaparib in BRCA-deficient tumor models, establishing that DDR inhibitors are not functionally interchangeable [4].

AZD-7648 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Biochemical DNA-PK Potency of AZD-7648 Compared to NU7441 and M3814

AZD-7648 exhibits an IC₅₀ of 0.6–0.63 nM against DNA-PK in TR-FRET biochemical enzyme assays [1], representing approximately 23-fold greater potency than the widely used research tool compound NU7441 (IC₅₀ = 14 nM) [2]. AZD-7648 also demonstrates at least 5-fold greater biochemical potency than the clinical-stage inhibitor M3814 (peposertib, IC₅₀ <3 nM) [3]. This sub-nanomolar potency enables lower working concentrations in cellular and in vivo applications.

DNA-PK inhibition biochemical potency enzyme assay IC₅₀ comparison

Cellular Target Engagement and Kinase Selectivity of AZD-7648 vs PIKK Family Members

In cellular assays, AZD-7648 inhibits DNA-PKcs autophosphorylation with an IC₅₀ of 91.3 nM, while exhibiting minimal activity against related PIKK family kinases: ATM (IC₅₀ = 17.93 μM; ~196-fold selectivity), ATR (>29.77 μM; >326-fold selectivity), and mTOR (>30 μM; >328-fold selectivity) [1]. This selectivity profile contrasts with NU7441, which inhibits mTOR at 1.7 μM and PI3K at 5.0 μM [2], and with the dual DNA-PK/mTOR inhibitor CC-115, which inhibits mTOR at 21 nM and DNA-PK at 13 nM .

cellular selectivity DNA-PKcs ATM PI3K mTOR target engagement

Oral Bioavailability and Pharmacokinetic Profile of AZD-7648

AZD-7648 demonstrates oral bioavailability (F = 35%) in rat pharmacokinetic studies following a 2 mg/kg intravenous dose, with a systemic clearance of 29 mL/min/kg and a volume of distribution at steady-state (Vss) of 1.4 L/kg [1]. In contrast, the widely used research tool NU7441 exhibits poor oral bioavailability and is typically administered via intraperitoneal injection in preclinical studies [2]. The clinical candidate M3814 (peposertib) also demonstrates oral bioavailability, with reported PK parameters from clinical studies [3].

oral bioavailability pharmacokinetics in vivo dosing clearance

Radiosensitization Efficacy of AZD-7648: Direct Comparison with Olaparib in BRCA-Deficient Models

In a direct comparative study, AZD-7648 demonstrated greater radiosensitizing activity relative to the PARP inhibitor olaparib in BRCA1/2-deficient tumor models [1]. Critically, AZD-7648 effectively sensitized both proliferating and non-proliferating (quiescent) tumor cells to radiation, whereas olaparib was unable to increase radiation-induced cell kill in quiescent cells, even in BRCA1/2-null backgrounds [1]. In SCCVII murine HNSCC tumors, oral AZD-7648 (75 mg/kg) produced a sensitizer enhancement ratio at 10% survival (SER₁₀) of 2.5 [2].

radiosensitization BRCA deficiency PARP inhibitor DNA repair head-to-head comparison

Combination Efficacy of AZD-7648 with PARP Inhibitor Olaparib: Sustained Tumor Regression

AZD-7648 combined with olaparib induced sustained tumor regression in both xenograft and patient-derived xenograft (PDX) models [1]. In a FaDu ATM-knockout pharynx cancer xenograft model, AZD-7648 administered at 37.5 or 75 mg/kg twice daily reduced tumor growth as monotherapy, but induced tumor regression when combined with olaparib at these same doses . This combination approach leverages the concept of synthetic lethality in ATM-deficient tumors [1].

combination therapy PARP inhibitor olaparib tumor regression xenograft PDX

Antiproliferative Activity of AZD-7648 in Myeloid Leukemia Cell Lines

In a panel of chronic and acute myeloid leukemia cell lines, AZD-7648 induced apoptosis, cell cycle arrest, and DNA damage at concentrations ranging from 10 to 200 μM [1]. The LAMA-84 (CML), HEL, and KG-1 (AML) cell lines exhibited the highest sensitivity to AZD-7648, whereas HL-60 and K-562 showed comparatively reduced effects on cell density and viability [1]. This differential sensitivity correlated with variations in baseline DNA damage, DDR gene expression, and p53 status among the cell lines [1].

myeloid leukemia CML AML cell viability apoptosis

Recommended AZD-7648 Application Scenarios Based on Quantitative Evidence


Radiotherapy Combination Studies in Hypoxic or Quiescent Tumor Models

Based on direct head-to-head evidence demonstrating AZD-7648's ability to radiosensitize both proliferating and quiescent tumor cells—where olaparib shows no effect—AZD-7648 is the appropriate DDR inhibitor for radiotherapy combination studies involving tumor hypoxia or dormant cell populations [1]. The compound achieves an SER₁₀ of 2.5 in SCCVII tumors when administered orally at 75 mg/kg [2].

Synthetic Lethality Studies with PARP Inhibitors in ATM-Deficient Cancers

Researchers investigating NHEJ/HRR synthetic lethal interactions should prioritize AZD-7648 for combination studies with olaparib. Published data demonstrate that AZD-7648 plus olaparib induces tumor regression in ATM-deficient xenograft models, whereas AZD-7648 monotherapy produces only tumor growth inhibition [1]. This combination has been validated across multiple PDX models of breast, lung, ovarian, and head and neck cancers [2].

Studies Requiring High-Selectivity DNA-PK Inhibition Without mTOR Confounding

For experiments where clean DNA-PK-specific pharmacology is essential, AZD-7648 provides >328-fold cellular selectivity against mTOR, substantially exceeding the selectivity window of NU7441 (121-fold) and the dual inhibitor CC-115 (0.6-fold) [1]. This selectivity profile makes AZD-7648 the tool compound of choice for dissecting DNA-PK-specific signaling pathways from PI3K/mTOR-mediated effects [2].

Hematological Malignancy Research in Myeloid Leukemia Models

Validated responsive cell line models for AZD-7648 in myeloid leukemia include LAMA-84 (CML) and HEL and KG-1 (AML), which demonstrated high sensitivity at concentrations of 10–200 μM [1]. These models provide a defined experimental system for investigating DNA-PK inhibition as a therapeutic strategy in myeloid malignancies, with differential sensitivity linked to p53 status and baseline DDR gene expression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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